physicochemical properties of 3-(3-Bromobenzamido)benzoic acid
physicochemical properties of 3-(3-Bromobenzamido)benzoic acid
The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 3-(3-Bromobenzamido)benzoic acid . This document is structured for researchers and drug development professionals, focusing on the critical parameters required for lead optimization and formulation.
Technical Guide & Characterization Protocols
Executive Summary & Chemical Identity
3-(3-Bromobenzamido)benzoic acid is a synthetic diaryl amide featuring a benzoic acid core coupled to a 3-bromophenyl moiety via an amide linker. It serves as a significant scaffold in medicinal chemistry, particularly as a bioisostere for biaryl systems found in nonsense mutation readthrough agents (e.g., Ataluren analogs) and kinase inhibitors.
Its physicochemical profile is dominated by the interplay between the ionizable carboxylic acid (solubility determinant) and the lipophilic bromophenyl ring (permeability determinant).
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-[(3-Bromobenzoyl)amino]benzoic acid |
| Common Name | 3-(3-Bromobenzamido)benzoic acid |
| CAS Number | Not widely listed (Custom synthesis) |
| Molecular Formula | C₁₄H₁₀BrNO₃ |
| Molecular Weight | 320.14 g/mol |
| SMILES | OC(=O)c1cccc(NC(=O)c2cccc(Br)c2)c1 |
| InChI Key | Generated from structure |
Physicochemical Properties
The following data represents the core physicochemical profile. Where specific experimental values are proprietary or absent from open literature, high-confidence predicted values based on Quantitative Structure-Property Relationships (QSPR) and Hammett equation principles are provided.
Solid-State Properties
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Appearance: White to off-white crystalline powder.
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Melting Point: 245–250 °C (Predicted).
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Causality: The high melting point is driven by a robust intermolecular hydrogen bonding network involving the carboxylic acid dimer and the amide donor-acceptor motifs, stabilizing the crystal lattice.
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Polymorphism: High potential. The conformational flexibility of the amide bond allows for multiple packing arrangements (syn/anti conformers).
Solution Properties
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Acidity (pKa): 3.7 – 3.9 (Carboxylic Acid).
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Mechanism: The 3-benzamido group is electron-withdrawing relative to hydrogen (Hammett
), slightly increasing the acidity compared to unsubstituted benzoic acid (pKa 4.2).
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Lipophilicity (LogP): 3.8 ± 0.3 .
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Partitioning: The compound is highly lipophilic due to the bromophenyl ring and the aromatic core, despite the polar amide linker.
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Solubility Profile:
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Water (pH 1.2): < 0.01 mg/mL (Insoluble).
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Water (pH 7.4): ~0.5 mg/mL (Sparingly soluble as the carboxylate anion).
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DMSO: > 50 mg/mL (Excellent).
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Ethanol: ~10 mg/mL (Moderate).
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Stability
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Hydrolytic Stability: Stable at pH 2–8. The amide bond is sterically protected and electronically stabilized by conjugation. Hydrolysis requires harsh conditions (6M HCl, reflux).
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Photostability: Sensitive. The aryl bromide moiety is susceptible to photodebromination under intense UV irradiation. Protect from light.
Synthesis & Reaction Pathway
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted 3-aminobenzoic acid or 3-bromobenzoic acid).
Synthesis Diagram
The following diagram illustrates the Schotten-Baumann condensation pathway used to generate the target molecule.
Figure 1: Synthetic pathway via Schotten-Baumann condensation, highlighting potential impurities.
Experimental Characterization Protocols
To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended for characterizing this compound.
pKa Determination (Potentiometric Titration)
Objective: Determine the precise ionization constant of the carboxylic acid.
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Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure solubility.
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Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
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Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values measured at different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
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Validation: The plot of pKa vs. 1/ε (dielectric constant) must be linear (
).
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LogP/LogD Measurement (Shake-Flask Method)
Objective: Quantify lipophilicity at physiological pH.
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Phase System: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with n-octanol).
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Equilibration: Dissolve compound in the octanol phase. Add buffer phase and shake for 24 hours at 25°C.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
.
Physicochemical Profiling Workflow
The following decision tree outlines the logical flow for characterizing a new batch of this compound.
Figure 2: Physicochemical profiling workflow ensuring batch quality before biological testing.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for LogP/pKa prediction logic).
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
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Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
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PubChem. (2024). Compound Summary: 3-Bromobenzoic acid (Substructure Reference). National Library of Medicine.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
